N-Methyl-D-glucamine

Description

Propriétés

IUPAC Name |

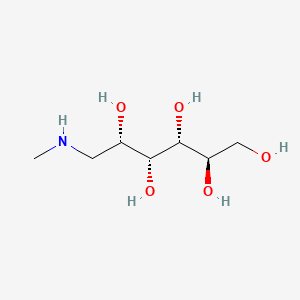

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023244 | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6284-40-8 | |

| Record name | N-Methyl-D-glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meglumine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meglumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of N-Methyl-D-glucamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-glucamine (Meglumine), a versatile organic compound derived from D-glucose, is a critical component in the pharmaceutical industry, primarily as an excipient and a counter-ion for active pharmaceutical ingredients. Its utility also extends to industrial applications such as a chelating agent and in the synthesis of surfactants. This technical guide provides an in-depth overview of the core processes for the synthesis and purification of this compound, with a focus on the prevalent method of reductive amination. Detailed experimental protocols, quantitative data, and process workflows are presented to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an amino sugar alcohol derived from the formal reduction of the open-chain form of N-methyl-D-glucosamine. Structurally, it is a derivative of sorbitol where the hydroxyl group at position 1 is replaced by a methylamino group. Its high water solubility and low toxicity make it an ideal component in various pharmaceutical formulations. This guide will focus on the most common and industrially scalable method for its synthesis: the direct reductive amination of D-glucose with methylamine.

Synthesis of this compound via Reductive Amination

The primary industrial synthesis of this compound involves the reductive amination of D-glucose with methylamine in the presence of a catalyst and hydrogen gas. This one-pot reaction combines the formation of an intermediate Schiff base (or the corresponding N-substituted glucosylamine) and its subsequent hydrogenation to the final product.

Reaction Pathway

The overall reaction can be visualized as a two-step process occurring in a single pot. First, D-glucose reacts with methylamine to form an unstable N-methyl-D-glucosylamine intermediate. This intermediate is then catalytically hydrogenated to yield this compound.

Caption: Reductive amination of D-glucose with methylamine.

Key Experimental Parameters and Protocols

The efficiency and selectivity of the synthesis are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and pressure.

2.2.1. Catalysts

Various hydrogenation catalysts can be employed, with nickel-based catalysts being the most common due to their high activity and cost-effectiveness.

-

Raney Nickel: A widely used catalyst, often in slurry form.[1]

-

Supported Nickel Catalysts: Nickel supported on materials like hypercrosslinked polystyrene (HPS-Ni) or titania (Ni-Cu/TiO2) have shown high activity and selectivity.[2][3]

-

Noble Metal Catalysts: Catalysts such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) can also be used.[3]

2.2.2. Solvents

The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

-

Water: Aqueous systems are also utilized, particularly in industrial settings.[1]

2.2.3. Reaction Conditions

The reaction is typically carried out in a high-pressure reactor (autoclave).

-

Pressure: Hydrogen pressure is maintained between 0.7 MPa and 8 MPa (approximately 100 to 1160 psi).[3]

-

Reactant Molar Ratio: The molar ratio of glucose to methylamine is typically in the range of 1.0:1.0 to 1.0:3.0.[3]

Experimental Protocol: Synthesis using Raney Nickel Catalyst

The following protocol is a representative example of this compound synthesis.

-

Catalyst Preparation: A pressure reactor is charged with Raney nickel catalyst and water.[1] The reactor is sealed and purged multiple times with nitrogen and then with hydrogen.[1] The catalyst is activated by heating under hydrogen pressure.[1]

-

Reactant Addition: The reactor is cooled, and aqueous solutions of D-glucose and methylamine are added.[1]

-

Hydrogenation: The reactor is pressurized with hydrogen, and the mixture is heated with vigorous stirring.[1] The temperature and pressure are maintained for a specified duration until hydrogen uptake ceases.[1]

-

Catalyst Removal: After cooling and venting the reactor, the catalyst is removed by filtration.[1]

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols.

| Parameter | Value | Catalyst | Solvent | Reference |

| D-Glucose Conversion | 99.3 - 99.6% | HPS-Ni | Methanol | [2] |

| Selectivity to NMDG | 97.6 - 97.8% | HPS-Ni | Methanol | [2] |

| Catalyst Activity | 1.3 kg(Glu)/(kg(Cat)*h) | HPS-Ni | Methanol | [2] |

| Yield | 62.5% | Raney Nickel | Water | [1] |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, the main side-product sorbitol, and other impurities. The primary methods for purification are crystallization and ion-exchange chromatography.

Purification Workflow

Caption: General purification workflow for this compound.

Crystallization

Crystallization is the most common method for purifying this compound on a large scale.[4]

3.2.1. Experimental Protocol: Recrystallization from Methanol

-

Dissolution: The crude solid is dissolved in a minimal amount of refluxing methanol.[1]

-

Cooling and Crystallization: The solution is allowed to cool to ambient temperature, and then further cooled to 0-10°C to induce crystallization.[3]

-

Isolation: The resulting white crystals are collected by filtration.[1]

-

Washing: The crystals are washed with a small amount of cold solvent to remove residual impurities.

-

Drying: The purified crystals are dried under vacuum to remove any remaining solvent.[1]

Ion-Exchange Chromatography

For applications requiring very high purity, ion-exchange chromatography can be employed. This method is particularly effective for removing ionic impurities. Resins containing this compound functional groups are themselves used for the removal of certain ions from solutions, highlighting the potential for ion-exchange mechanisms in purification.[5][6]

3.3.1. Experimental Protocol: Ion-Exchange Purification

-

Dissolution: The crude product is dissolved in deionized water.

-

Column Loading: The solution is loaded onto a suitable ion-exchange resin column.

-

Elution: The column is washed with deionized water to elute the this compound.

-

Fraction Collection: Fractions are collected and analyzed for purity.

-

Solvent Removal: The solvent is evaporated from the pure fractions to yield the final product.

Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Pure this compound has a melting point of approximately 129-132°C.

-

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess purity.[1]

Conclusion

The reductive amination of D-glucose with methylamine is a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters such as catalyst, solvent, temperature, and pressure is crucial for achieving high yields and selectivity. Subsequent purification, primarily through crystallization, is necessary to obtain a product of high purity suitable for pharmaceutical and other applications. This guide provides a foundational understanding of the synthesis and purification processes, offering a valuable resource for scientists and researchers in the field.

References

N-Methyl-D-glucamine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical and Physical Properties, and Applications of a Versatile Excipient

N-Methyl-D-glucamine (NMDG), commonly known as meglumine, is a versatile organic compound widely utilized in the pharmaceutical industry.[1] Derived from glucose, this amino sugar alcohol plays a critical role as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[2] Its biocompatibility and unique physicochemical properties make it an invaluable tool for researchers, scientists, and drug development professionals in the formulation of a wide range of pharmaceutical products, including injectable solutions, oral tablets, and contrast media.[1]

Core Chemical and Physical Properties

This compound is a white to slightly yellow-colored crystalline powder.[3][4] Its chemical structure consists of a sorbitol backbone with a methylamino group at the C1 position.[1] This structure imparts both hydrophilic and basic characteristics to the molecule, which are key to its function as a pharmaceutical excipient.[2][5]

A summary of the key quantitative properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₇NO₅ | [6] |

| Molecular Weight | 195.21 g/mol | [6][7] |

| Melting Point | 128-132 °C | [8][2][9] |

| Boiling Point | 490.4 °C at 760 mmHg | [7][9] |

| Solubility in Water | Freely soluble; 100 g/100 mL (25 °C) | [9][10] |

| pKa | 9.5 (20 °C) | [11][12] |

| Appearance | White to slightly yellow crystalline powder | [4] |

| Specific Rotation [α]D²⁰ | -15.5° to -17.5° | [8] |

Applications in Drug Development

The primary application of this compound in drug development stems from its ability to act as a co-former or counter-ion for acidic APIs.[3][9] By forming salts with poorly soluble acidic drugs, meglumine can significantly enhance their aqueous solubility and dissolution rate, thereby improving bioavailability.[2][13] This is a critical consideration in the formulation of both oral and parenteral dosage forms.

Beyond solubility enhancement, this compound is extensively used in the formulation of iodinated contrast media for diagnostic imaging, such as X-rays and computed tomography (CT).[1][3] It forms stable salts with iodinated organic acids, resulting in contrast agents with high water solubility and good tolerability.[3][14]

Recent research has also explored the potential biological activities of meglumine itself. A preclinical study has suggested that meglumine may have protective effects against metabolic syndrome and type II diabetes by upregulating the SNF-related serine/threonine-protein kinase (SNARK).[15] This finding opens up new avenues for the potential therapeutic use of meglumine beyond its traditional role as an excipient.

Experimental Protocols

Standardized methods, such as those outlined in the United States Pharmacopeia (USP), are typically employed to determine the physicochemical properties of pharmaceutical ingredients like this compound.

Determination of Melting Point (Based on USP General Chapter <741>)

The melting range of a substance is a key indicator of its purity. The USP provides guidelines for determining the melting range using a capillary method.[8][12]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heated block or oil bath

-

Calibrated thermometer

-

Glass capillary tubes

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The packed sample height should be approximately 2-3 mm.[16]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, typically 1-2 °C per minute, when approaching the expected melting point.[17]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, it indicates the pH at which the compound is 50% protonated.[18] Potentiometric titration is a common and accurate method for its determination.[6]

Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water.

-

The solution is placed in a beaker with a magnetic stirrer.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

The pKa is calculated from the pH at the half-equivalence point on the titration curve.

Visualizing Mechanisms and Workflows

SNARK Signaling Pathway Activation by Meglumine

A preclinical study has indicated that meglumine may exert beneficial metabolic effects through the activation of the SNF-related serine/threonine-protein kinase (SNARK). The proposed pathway suggests that meglumine, more potently than its parent compound sorbitol, increases the steady-state levels of SNARK in muscle cells.[15] This activation is associated with improved glucose uptake in liver and muscle tissue.[15]

Caption: Proposed signaling pathway of this compound's metabolic effects.

Experimental Workflow: Enhancing API Solubility

The use of this compound to enhance the solubility of a poorly water-soluble acidic API typically involves the formation of a salt through a co-crystallization or salt formation process. The following diagram illustrates a general experimental workflow for this application.

Caption: General workflow for enhancing API solubility using this compound.

References

- 1. Extracellular this compound leads to loss of hair-cell sodium, potassium, and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. pKa Determination: [bio-protocol.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pages.cdn.pagesuite.com [pages.cdn.pagesuite.com]

- 8. uspbpep.com [uspbpep.com]

- 9. clariant.com [clariant.com]

- 10. phexcom.com [phexcom.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. â©741⪠Melting Range or Temperature [doi.usp.org]

- 13. researchgate.net [researchgate.net]

- 14. radiopaedia.org [radiopaedia.org]

- 15. Meglumine exerts protective effects against features of metabolic syndrome and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. enamine.net [enamine.net]

N-Methyl-D-glucamine: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-glucamine (Meglumine) is a versatile organic compound derived from sorbitol, an amino sugar. While it is most widely recognized in the pharmaceutical industry as an excipient to enhance the solubility and bioavailability of poorly soluble acidic drugs, emerging research has unveiled its direct and diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound in biological systems. It delves into its well-established role as a pharmaceutical aid, its immunomodulatory effects, its interactions with ion channels, and its potential role in metabolic pathways. This document is intended to be a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data where available, and visual representations of key pathways and processes.

Core Mechanism as a Pharmaceutical Excipient: Solubility and Bioavailability Enhancement

The primary and most established mechanism of action of this compound in a pharmaceutical context is its function as a co-solvent and pH-modifying agent to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1]

1.1. Salt Formation with Acidic APIs

Meglumine is an organic base that readily forms stable, water-soluble salts with weakly acidic drugs.[2] This salt formation is a critical strategy for overcoming the poor aqueous solubility of many APIs, which can otherwise limit their therapeutic efficacy. The basic nature of meglumine allows it to accept a proton from an acidic API, resulting in an ion pair with significantly improved dissolution characteristics in aqueous media. This enhanced solubility, in turn, can lead to improved bioavailability of the drug.[3]

Table 1: Examples of Commercially Marketed Formulations Utilizing Meglumine

| Marketed Formulation | Active Pharmaceutical Ingredient | Therapeutic Class |

| Gadopentetate dimeglumine injection | Gadopentetate | MRI Contrast Agent |

| Delafloxacin meglumine injection | Delafloxacin | Antibiotic |

| Lansoprazole for injection | Lansoprazole | Proton Pump Inhibitor |

| Amlodipine besylate and Telmisartan tablets | Telmisartan | Antihypertensive |

| Repaglinide tablets | Repaglinide | Antidiabetic |

1.2. pH Adjustment and Stabilization

Beyond salt formation, meglumine is also employed as a pH-adjusting agent in various formulations. By creating a more alkaline microenvironment, it can enhance the solubility of drugs whose solubility is pH-dependent.[4] Furthermore, meglumine has been shown to act as a stabilizer in formulations by reacting with and sequestering reactive species like formaldehyde, which can be generated by other excipients and can degrade the API.[5][6]

Experimental Protocol: Co-crystal Formation of a Drug with Meglumine

This protocol outlines a general method for the preparation of a co-crystal or salt of an acidic drug with meglumine.

Materials:

-

Acidic Active Pharmaceutical Ingredient (API)

-

This compound (Meglumine)

-

Appropriate solvent (e.g., ethanol, toluene, acetonitrile, or a mixture like 2-propanol/water)[7]

-

Vials

-

Magnetic stirrer and stir bars

-

Heating plate

-

Shaking incubator

-

Centrifuge

-

Vacuum oven

Methodology:

-

Stoichiometric Dispensing: Dispense the API and meglumine in a 1:1 molar ratio into a clean vial.[8]

-

Solubilization: Add the selected solvent to the vial and mix the components. The choice of solvent is critical and depends on the solubility of both the API and meglumine.[7]

-

Heating and Stirring: Heat the solution (e.g., to 80°C) while stirring for a defined period (e.g., 10–30 minutes) to ensure complete dissolution.[7]

-

Crystallization: Transfer the vial to a shaking incubator and agitate for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to allow for co-crystallization.[8]

-

Isolation: After the incubation period, centrifuge the suspension to pellet the solid co-crystals.

-

Drying: Carefully decant the supernatant and dry the resulting solid in a vacuum oven at a controlled temperature.[8]

-

Characterization: The resulting solid should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the new crystalline entity.[8]

Immunomodulatory Effects of Meglumine Antimonate

Meglumine, in the form of meglumine antimonate, is a first-line treatment for leishmaniasis. Its mechanism of action in this context is not solely direct toxicity to the parasite but also involves significant modulation of the host's immune response.[9] Meglumine antimonate has been shown to enhance the function of phagocytic cells, such as monocytes and neutrophils.[10]

2.1. Enhancement of Phagocytosis and Oxidative Stress

Studies have demonstrated that meglumine antimonate directly increases the phagocytic capacity of monocytes and neutrophils.[10] This enhanced engulfment of pathogens is a critical step in the immune defense. Furthermore, it stimulates the production of superoxide anions by these phagocytes, contributing to the oxidative burst that is toxic to intracellular parasites like Leishmania.[10]

2.2. Modulation of Cytokine Production

Meglumine antimonate has a pronounced effect on cytokine production. It significantly increases the production of Tumor Necrosis Factor-alpha (TNF-α) by monocytes.[10][11] TNF-α is a pro-inflammatory cytokine that plays a crucial role in the control of Leishmania infections. Interestingly, while meglumine antimonate does not directly increase nitric oxide (NO) production, the elevated levels of TNF-α can, in turn, stimulate macrophages to produce NO, another potent anti-leishmanial molecule.[10]

Signaling Pathway: Immunomodulatory Action of Meglumine Antimonate

Caption: Immunomodulatory pathway of meglumine antimonate on phagocytes.

Experimental Protocol: Phagocytosis Assay

This protocol provides a general framework for assessing the effect of meglumine antimonate on the phagocytic activity of monocytes or neutrophils.

Materials:

-

Isolated human monocytes or neutrophils

-

Meglumine antimonate

-

Saccharomyces cerevisiae (yeast) or other phagocytic targets (e.g., zymosan particles)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microscope slides

-

Staining solution (e.g., Giemsa stain)

-

Light microscope

Methodology:

-

Cell Preparation: Isolate monocytes or neutrophils from peripheral blood using standard density gradient centrifugation methods. Resuspend the cells in complete culture medium at a defined concentration.

-

Treatment: Incubate the phagocytic cells with different concentrations of meglumine antimonate for a specified period. Include an untreated control group.

-

Phagocytosis Induction: Add the phagocytic target (e.g., opsonized S. cerevisiae) to the cell cultures at a specific cell-to-target ratio.

-

Incubation: Incubate the mixture for a period that allows for phagocytosis to occur (e.g., 30-60 minutes) at 37°C.

-

Slide Preparation: After incubation, prepare cytospin slides of the cell suspensions.

-

Staining: Fix and stain the slides with a suitable stain like Giemsa to visualize the cells and ingested particles.

-

Quantification: Using a light microscope, determine the phagocytic index by counting the number of ingested particles in a defined number of phagocytes. The percentage of phagocytosing cells can also be determined.[10]

Experimental Protocol: TNF-α Production Assay (ELISA)

This protocol outlines the measurement of TNF-α production by monocytes in response to meglumine antimonate.

Materials:

-

Isolated human monocytes

-

Meglumine antimonate

-

Lipopolysaccharide (LPS) as a positive control

-

Complete cell culture medium

-

Human TNF-α ELISA kit

-

Microplate reader

Methodology:

-

Cell Culture: Plate isolated monocytes in a 96-well culture plate and allow them to adhere.

-

Stimulation: Treat the cells with various concentrations of meglumine antimonate. Include an untreated control and a positive control (e.g., LPS).

-

Incubation: Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[12][13] This typically involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

-

Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample by comparing the absorbance values to a standard curve.[11]

Interaction with Ion Channels

This compound has been shown to interact with and modulate the function of specific ion channels, a mechanism that is distinct from its role as an excipient. It is also widely used in electrophysiology as a large, impermeant cation to substitute for sodium ions in extracellular solutions, thereby isolating and studying other ionic currents.[14][15][16]

3.1. Modulation of L-type Calcium Channels

Intracellular this compound has been demonstrated to modify the kinetics and voltage-dependence of L-type calcium channels in cardiac myocytes. Studies have shown that internal NMG can increase the duration of the calcium-dependent action potential, decrease the maximum current density, and shift the voltage-dependence of steady-state activation to more negative potentials.

3.2. Permeability through Voltage-Gated Potassium (Kv) Channels

While generally considered an impermeant cation, this compound can permeate certain voltage-gated potassium (Kv) channels, specifically some members of the Kv3 subfamily and mutated Kv1.5 channels, in the absence of potassium ions.[17] This suggests a degree of flexibility in the selectivity filter of these channels. The permeability of NMDG+ through these channels is significantly lower than that of potassium ions.[17]

Experimental Workflow: Whole-Cell Patch-Clamp Recording Using NMDG

Caption: Workflow for preparing brain slices for electrophysiology using the NMDG protective recovery method.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol describes the general steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices, often utilizing an NMDG-based solution for slice preparation to enhance cell viability.[14][15][16]

Materials:

-

Vibrating blade microtome

-

Dissection tools

-

Carbogen gas (95% O2 / 5% CO2)

-

NMDG-based cutting solution (see below)

-

Standard artificial cerebrospinal fluid (aCSF) for recording

-

Intracellular pipette solution

-

Borosilicate glass capillaries for pipettes

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

NMDG-based Cutting Solution Composition (example):

-

92 mM NMDG

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

30 mM NaHCO3

-

20 mM HEPES

-

25 mM glucose

-

2 mM thiourea

-

5 mM Na-ascorbate

-

3 mM Na-pyruvate

-

0.5 mM CaCl2

-

10 mM MgSO4

-

pH adjusted to 7.3-7.4 with HCl

Methodology:

-

Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved protocols and quickly dissect the brain, placing it in ice-cold, carbogen-gassed NMDG-based cutting solution.

-

Slicing: Mount the brain on the vibratome stage and cut slices of the desired thickness (e.g., 300 µm) in the ice-cold, oxygenated NMDG solution.

-

Slice Recovery: Transfer the slices to a holding chamber containing NMDG-based solution and incubate at a physiological temperature (e.g., 34°C) for a short period (e.g., 15 minutes).[14]

-

Transition to Recording Solution: Gradually transfer the slices to a holding chamber containing standard aCSF, also gassed with carbogen, and allow them to recover at room temperature for at least one hour before recording.

-

Recording: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Under visual guidance (DIC optics), approach a target neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: Record ionic currents or membrane potential in response to voltage commands or current injections using the patch-clamp amplifier and data acquisition software.

Potential Role in Metabolic Regulation: SNARK/AMPK Pathway

Preliminary evidence suggests that this compound may have direct biological effects on metabolic pathways. One study has indicated that meglumine can increase the steady-state levels of SNF1-AMPK related kinase (SNARK) in myoblasts. SNARK is related to the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. This finding suggests a potential mechanism by which meglumine could exert protective effects against metabolic syndrome and type II diabetes, although this area requires further in-depth investigation.

Logical Relationship: Proposed Meglumine Action on SNARK

Caption: Proposed mechanism of meglumine increasing SNARK levels in myoblasts.

Experimental Protocol: Western Blot for SNARK Activation

This protocol describes a general method to assess the effect of meglumine on the protein levels of SNARK in a cell line.

Materials:

-

Myoblast cell line (e.g., C2C12)

-

This compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SNARK

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment: Culture myoblasts to a desired confluency and then treat them with various concentrations of meglumine for different time points. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least one hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SNARK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for one hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the SNARK signal to the loading control to determine the relative changes in protein levels.

Conclusion and Future Directions

This compound is a molecule with a well-established and critical role in pharmaceutical formulation, primarily through its ability to enhance the solubility and bioavailability of acidic drugs. However, its biological activities extend beyond this excipient function. The immunomodulatory effects of meglumine antimonate, its interactions with specific ion channels, and its potential influence on metabolic signaling pathways highlight a more complex pharmacological profile.

For drug development professionals, understanding these multifaceted mechanisms is crucial. The use of meglumine as an excipient should be considered in the context of its potential to interact with biological systems. For researchers, the direct biological effects of meglumine present exciting avenues for further investigation. Future research should focus on elucidating the precise molecular targets of meglumine, quantifying its binding affinities and functional effects with greater precision (e.g., determining IC50 and EC50 values), and further exploring the signaling cascades it modulates, particularly the SNARK/AMPK pathway. A deeper understanding of these mechanisms could lead to the development of novel therapeutic applications for this well-known compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. Meglumine - Actylis Lab Solutions [actylislab.com]

- 4. Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A New Method for Classification of Salts and Cocrystals Using Solid-State UV Spectrophotometry [jstage.jst.go.jp]

- 8. CN107344927A - Crystal formation E of Tafamidis meglumine salts and its production and use - Google Patents [patents.google.com]

- 9. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meglumine antimonate directly increases phagocytosis, superoxide anion and TNF-alpha production, but only via TNF-alpha it indirectly increases nitric oxide production by phagocytes of healthy individuals, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Meglumine antimonate treatment enhances phagocytosis and TNF-α production by monocytes in human cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. novamedline.com [novamedline.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]

- 15. songlab.web.unc.edu [songlab.web.unc.edu]

- 16. providence.elsevierpure.com [providence.elsevierpure.com]

- 17. Control of voltage-gated K+ channel permeability to NMDG+ by a residue at the outer pore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pharmaceutical Workhorse: An In-depth Technical Guide to the Early Discovery and History of N-Methyl-D-glucamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-glucamine, commonly known as meglumine, is an amino sugar derived from sorbitol that has become an indispensable excipient in the pharmaceutical industry.[1][2][3][4] Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) has made it a cornerstone in the formulation of a wide array of drug products, most notably as a counter-ion in iodinated contrast media for diagnostic imaging.[1][5] This technical guide delves into the early history and discovery of this compound, providing a comprehensive overview of its initial synthesis, characterization, and the seminal applications that paved the way for its widespread use in modern medicine.

Early Discovery and Synthesis

The journey of this compound began in the 1930s, a period of significant innovation in organic chemistry. The pioneering work of American scientists Robert B. Flint and Paul L. Salsberg of E. I. du Pont de Nemours & Company led to the first practical synthesis of N-alkylpolyhydroxyamines, including this compound. Their research culminated in a patent granted in 1935, which laid the groundwork for the industrial production of this versatile compound.

The core of their discovery was the process of reductive amination , a method that involves the reaction of a reducing sugar with an amine in the presence of a reducing agent. In the case of this compound, D-glucose is reacted with methylamine, and the resulting adduct is hydrogenated to yield the final product.

Experimental Protocol: The Flint and Salsberg Synthesis (circa 1935)

The following protocol is a detailed representation of the early synthesis of this compound based on the principles described in the foundational patent literature.

Materials:

-

Commercial D-glucose

-

Methanol

-

Monomethylamine

-

Reduced nickel catalyst

-

Hydrogen gas

Procedure:

-

A pressure vessel is charged with 100 grams of commercial D-glucose, 80 grams of methanol, and 30 grams of monomethylamine.

-

To this mixture, 9 grams of a reduced nickel catalyst is added.

-

The vessel is sealed, and hydrogen gas is introduced to a pressure of 50 bar.

-

The mixture is heated with vigorous stirring. The absorption of hydrogen typically commences at approximately 100 °C and is generally complete within 15 minutes.

-

Following the initial reaction, the temperature is raised to 120 °C for a short duration to ensure the completion of the reaction.

-

After cooling, the product is separated from the nickel catalyst by filtration.

-

The filtrate is then subjected to evaporation to remove the methanol solvent.

-

The resulting residue is this compound, which can be isolated as a white solid.

This early method provided a scalable and efficient route to this compound, unlocking its potential for further investigation and application.

Early Characterization and Physicochemical Properties

Initial characterization of this compound focused on determining its fundamental physical and chemical properties. These early data were crucial for understanding its behavior and potential uses.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₅ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| Appearance | White to slightly yellowish crystalline powder | [2][5] |

| Melting Point | 128-132 °C | [5] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol; practically insoluble in chloroform and ether. | [2] |

| pKa | 9.52 | [1] |

| Specific Rotation | -16.0° to -17.0° (10% w/v aqueous solution) | [5] |

Early Pharmaceutical Applications

The unique properties of this compound, particularly its high water solubility and its nature as a non-toxic organic base, quickly led to its exploration in the pharmaceutical field.

Use as a Solubilizing Agent

One of the earliest and most significant applications of meglumine was as a solubilizing agent for poorly water-soluble acidic drugs.[2][4] By forming stable salts with these acidic compounds, meglumine could dramatically increase their aqueous solubility, a critical factor for the development of injectable and oral drug formulations. This salt formation strategy proved to be a valuable tool for pharmaceutical formulators.

Pioneering Role in Contrast Media

The mid-20th century saw the rapid development of diagnostic radiology, which created a demand for safer and more effective contrast agents. Researchers discovered that forming meglumine salts of iodinated organic acids, such as diatrizoic acid and iothalamic acid, resulted in contrast media with significantly lower osmolality compared to their sodium salt counterparts.[1] This reduction in osmolality led to improved patient tolerance, with less pain and fewer side effects during administration. The use of meglumine in contrast media was a pivotal development that enhanced the safety and efficacy of diagnostic imaging procedures.

Visualizing the Early Science of this compound

To better illustrate the foundational concepts behind the early discovery and application of this compound, the following diagrams have been generated using the DOT language.

Caption: Reductive amination of D-glucose with methylamine.

Caption: Workflow for developing meglumine-based contrast media.

Conclusion

The early discovery and development of this compound represent a significant milestone in pharmaceutical science. From its initial synthesis via reductive amination by Flint and Salsberg to its pivotal role in enhancing drug solubility and enabling the creation of safer contrast media, meglumine's journey from a novel chemical entity to an indispensable pharmaceutical tool is a testament to the power of chemical innovation. The foundational work of these early pioneers laid the groundwork for the myriad applications of meglumine in modern drug development, solidifying its status as a true workhorse of the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of N-Methyl-D-glucamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-glucamine (meglumine), a derivative of sorbitol, is a highly versatile and biocompatible compound with significant applications in the pharmaceutical industry.[1][2] Its primary use is as an excipient to enhance the solubility and stability of acidic drugs and as a component of contrast media for diagnostic imaging.[2][3] The unique polyhydroxylated and amino structure of meglumine allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives and analogs with tailored properties for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core synthetic strategies for this compound and its derivatives, detailed experimental protocols for key reactions, and a summary of their applications in drug development.

Core Synthesis of this compound

The foundational synthesis of this compound from D-glucose is primarily achieved through a one-step reductive amination process.[4] This method involves the reaction of D-glucose with methylamine in the presence of a catalyst and a hydrogen source.

Reductive Amination of D-Glucose

The reaction proceeds via the formation of a Schiff base intermediate from the condensation of glucose and methylamine, which is then subsequently reduced to form this compound.

Reaction Scheme:

D-Glucose + CH₃NH₂ → [Schiff Base Intermediate] --(H₂, Catalyst)--> this compound

Several catalytic systems have been developed to optimize this reaction, with variations in catalysts, solvents, temperature, and pressure affecting the yield and purity of the final product.

Experimental Protocol: Reductive Amination using Raney Nickel Catalyst[5]

-

Catalyst Preparation: Charge a Parr reactor with Raney nickel (e.g., 15 wt% based on D-glucose) and water.

-

Reactor Purging: Seal the reactor and purge it three times with nitrogen gas (300 PSI) followed by three purges with hydrogen gas (300 PSI).

-

Catalyst Activation: Pressurize the reactor with hydrogen (300 PSI), begin stirring (400 RPM), and heat to 100-110°C for 1 hour.

-

Reactant Addition: Cool the reactor to 10°C. Add an aqueous solution of D-glucose (e.g., 40% solution) followed by an aqueous solution of methylamine (e.g., 40% solution, 1.5 molar equivalents) using an HPLC pump at a controlled rate (e.g., 5 ml/min) while maintaining the temperature around 10°C.

-

Hydrogenation: Charge the reactor with hydrogen gas to 450 PSI, increase the stirring rate to 400 RPM, and allow the reactor to warm to ambient temperature over 30 minutes.

-

Staged Heating: Heat the reactor to 35°C for 18 hours, then to 50°C for 1 hour, 75°C for 1 hour, and finally to 100°C for 1 hour. Maintain the hydrogen pressure between 300-500 PSI throughout this period.

-

Work-up: Cool the reactor to ambient temperature, vent, and purge with nitrogen. Filter the contents to remove the catalyst.

-

Isolation: Remove the water from the filtrate under reduced pressure using a rotary evaporator at 70°C.

-

Purification: Dissolve the resulting solid in refluxing methanol and allow it to stand at ambient temperature for 18 hours to crystallize. Filter and dry the white solid product.

Experimental Protocol: Reductive Amination using Ni-Cu/TiO₂ Catalyst[6]

-

Schiff Base Formation: In a reactor, add anhydrous dextrose to an alcohol solvent (e.g., methanol, ethanol) with stirring. Add methylamine (molar ratio of glucose to methylamine 1.0:1.2-1.5) and react at 10-40°C for 1-3 hours under a nitrogen atmosphere until the solution is transparent.[5]

-

Hydrogenation: Add the transparent solution to a catalyst of Ni-Cu/TiO₂ (mass ratio of Ni:Cu:TiO₂ being 0.7-1:0.6-0.8:0.3-0.5), with the catalyst amount being 2-20% by mass of the dextrose.[5]

-

Reaction Conditions: Introduce hydrogen gas and carry out the hydrogenation at a controlled temperature and pressure.

-

Crystallization and Isolation: After the reaction, cool the mixture to 0-10°C to crystallize the product. Filter and purify the this compound.[5]

Quantitative Data for this compound Synthesis

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |

| Raney Nickel | Water | 35-100 | ~20-34 | 62.5 | 99 | [6] |

| Ni on hypercrosslinked polystyrene | Methanol | 100-120 | 50 | - | 97.6-97.8 | [4] |

| Ni-Cu/TiO₂ | Alcohol | 10-40 (amination), Hydrogenation T not specified | Normal (amination), Hydrogenation P not specified | - | - | [5] |

Synthesis of this compound Derivatives

The polyol structure and the secondary amine group of meglumine serve as reactive handles for the synthesis of a wide array of derivatives. These include amides, esters, Schiff bases, and conjugates with other molecules.

Amide Derivatives

Amide derivatives are commonly synthesized by reacting this compound with fatty acid methyl esters or other acylating agents. These derivatives often exhibit surfactant properties.

Experimental Protocol: Synthesis of this compound methacrylamide (MNMDG)[7]

Specific details for this protocol were not available in the searched documents, but a general procedure for acylation can be inferred.

-

Dissolution: Dissolve this compound in a suitable solvent.

-

Acylation: Add methacryloyl chloride or a similar acylating agent dropwise to the solution at a controlled temperature (e.g., 0°C). An acid scavenger (e.g., triethylamine) may be required.

-

Reaction: Stir the mixture at room temperature for a specified period.

-

Isolation: Isolate the product through filtration, extraction, and/or chromatography.

Salt Formation

Meglumine is a base and readily forms salts with acidic compounds, a property extensively used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[1][3]

Experimental Protocol: Synthesis of Flunixin Meglumine[8]

-

Reactant Mixture: In a suitable reactor, add flunixin and this compound to isopropanol.

-

Heating: Heat the mixture to reflux for 0.5-1.5 hours.

-

Filtration: Filter the hot solution to remove any undissolved impurities.

-

Crystallization: Cool the filtrate to 50-60°C and stir to induce crystallization.

-

Isolation: Continue stirring as the system cools to below 25°C. After 1 hour, collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with isopropanol and dry to obtain flunixin meglumine.

Quantitative Data for Flunixin Meglumine Synthesis

| Reactants | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Flunixin, this compound | Isopropanol | 1 | 91.7 | 99.9 | [7] |

Conjugates and Chelating Agents

The polyol structure of meglumine is ideal for creating multidentate ligands capable of chelating metal ions. This is particularly important in the development of contrast agents for MRI, such as gadolinium-based agents.[8][9]

Experimental Protocol: Preparation of Gadoterate Meglumine[9][11]

-

Complexation: Prepare a solution of tetraxetan (DOTA) in water. Add a gadolinium derivative, such as gadolinium oxide (Gd₂O₃), to the solution.

-

pH Control and Salt Formation: Heat the mixture. The pH of the reaction is maintained between 3.5 and 4.5 by the concurrent addition of meglumine. This facilitates the direct formation of meglumine gadoterate and prevents the precipitation of gadolinium hydroxides.[8]

-

Reaction Completion: Stir the mixture at an elevated temperature (e.g., 60°C) overnight until the solution is clear.[10]

-

Purification: Filter the solution to remove any particulate matter. The final product is an aqueous solution of gadoterate meglumine.

Polymer and Macromolecule Conjugates

This compound can be grafted onto polymers like chitosan to introduce specific functionalities, such as boron chelation.[11]

Experimental Protocol: Synthesis of this compound modified Chitosan[12]

This is a two-step process involving an intermediate.

-

Preparation of Intermediate: Synthesize an aldehyde-functionalized chitosan or a suitable reactive precursor.

-

Reductive Amination: React the chitosan intermediate with this compound in a suitable solvent system. The reaction is a reductive amination, similar to the core synthesis of meglumine, likely requiring a reducing agent like sodium borohydride.

-

Purification: The resulting this compound modified chitosan is purified, often by precipitation and washing, and characterized by techniques like ¹H-NMR.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic workflows for this compound and its key derivatives.

Caption: Reductive amination pathway for this compound synthesis.

Caption: Synthetic routes to major classes of Meglumine derivatives.

Applications in Drug Development

Derivatives and analogs of this compound have found diverse applications:

-

Pharmaceutical Salts: The most common application is forming water-soluble and stable salts with acidic active pharmaceutical ingredients (APIs), improving their bioavailability and suitability for parenteral administration.[1][3]

-

Contrast Agents: Meglumine is a crucial counter-ion in many gadolinium-based contrast agents used in MRI, such as gadoterate meglumine and gadopentetate dimeglumine.[8][12]

-

Antimicrobial Agents: Certain derivatives have shown potential as antimicrobial compounds. For instance, this compound-based calix[13]resorcinarenes have demonstrated antibacterial properties.[14]

-

Drug Delivery Systems: Meglumine's ability to form structures like liquid crystals with fatty acids makes it a valuable component in advanced drug delivery systems for topical applications.[1]

-

Boron Chelators: Polymers modified with meglumine, such as this compound-modified chitosan, have been developed as effective adsorbents for boron.[11]

Conclusion

This compound is a pivotal molecule in pharmaceutical sciences, not only as a fundamental excipient but also as a versatile starting material for a wide range of derivatives. The core synthesis via reductive amination of glucose is a well-established and efficient process. The ability to modify its structure through salt formation, amidation, and conjugation has led to the development of critical pharmaceutical products, including life-saving drugs with improved solubility and advanced diagnostic agents. The continued exploration of new meglumine derivatives holds significant promise for the development of novel therapeutics and advanced materials.

References

- 1. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. nbinno.com [nbinno.com]

- 4. secure.confis.cz [secure.confis.cz]

- 5. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]

- 6. Meglumine synthesis - chemicalbook [chemicalbook.com]

- 7. CN104193674A - Synthesis method of flunixin meglumine - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 12. CN1821216A - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. This compound–Calix[4]resorcinarene Conjugates: Self-Assembly and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N-Methyl-D-glucamine in different solvents

An In-depth Technical Guide to the Solubility of N-Methyl-D-glucamine

Introduction

This compound (commonly known as meglumine) is an amino sugar derived from sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group.[1] With the molecular formula C₇H₁₇NO₅, this organic base is widely utilized in the pharmaceutical industry.[2] Its primary applications include its use as a pH-adjusting agent, a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), and as a counter-ion to form stable, soluble salts with acidic drugs.[3][4] Given its critical role in drug formulation and development, a thorough understanding of its solubility characteristics in various solvents is essential for researchers, scientists, and formulation experts.

This guide provides a comprehensive overview of the , details the standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility of this compound

The solubility of meglumine is dictated by its polar structure, featuring multiple hydroxyl groups and a secondary amine, which allow for extensive hydrogen bonding.

Qualitative Solubility

Pharmacopeial descriptions generally classify meglumine's solubility in common solvents as follows. It is described as freely soluble in water, slightly soluble or sparingly soluble in ethanol, and practically insoluble in solvents like diethyl ether, dichloromethane, and trichloromethane.[3][5]

Quantitative Solubility Data

Quantitative solubility data provides precise measurements under specific conditions. The following tables summarize the available data.

Table 1: Solubility in Water

| Temperature (°C) | Solubility Value | Method / Notes |

| 25 | ~1000 mg/mL (1 g/mL) | Reported solubility in water.[6] |

| Not Specified | 100 mg/mL (0.1 g/mL) | Resulting in a clear, colorless solution.[7] |

| Not Specified | 50 mg/mL | Standard preparation concentration.[6] |

Table 2: Solubility in Organic Solvents

A detailed study using a gravimetric method has determined the solubility of meglumine in several aliphatic alcohols and acetonitrile at various temperatures.[2] The solubility in these organic solvents is considerably lower than in water.[2]

| Solvent | Temperature (°C) | Temperature (K) | Solubility (g meglumine / kg solvent) |

| Methanol | 10 | 283.15 | 11.2 |

| 20 | 293.15 | 15.3 | |

| 30 | 303.15 | 20.7 | |

| 40 | 313.15 | 27.9 | |

| 50 | 323.15 | 37.4 | |

| Ethanol | 10 | 283.15 | 2.1 |

| 20 | 293.15 | 3.0 | |

| 30 | 303.15 | 4.3 | |

| 40 | 313.15 | 6.2 | |

| 50 | 323.15 | 8.8 | |

| 1-Propanol | 10 | 283.15 | 0.7 |

| 20 | 293.15 | 1.1 | |

| 30 | 303.15 | 1.6 | |

| 40 | 313.15 | 2.4 | |

| 50 | 323.15 | 3.5 | |

| 1-Butanol | 10 | 283.15 | 0.3 |

| 20 | 293.15 | 0.5 | |

| 30 | 303.15 | 0.7 | |

| 40 | 313.15 | 1.1 | |

| 50 | 323.15 | 1.6 | |

| Acetonitrile | 10 | 283.15 | 0.01 |

| 30 | 303.15 | 0.02 | |

| 40 | 313.15 | 0.03 | |

| 50 | 323.15 | 0.05 | |

| Data sourced from the Journal of Chemical & Engineering Data.[2] |

The data indicates that among the alcohols, solubility decreases as the aliphatic character of the solvent increases.[2] The very low solubility in acetonitrile, a polar aprotic solvent, is attributed to its inability to act as a hydrogen bond donor to the numerous electron-rich atoms in the meglumine molecule.[2]

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[8][9] This technique is considered a gold standard for measuring the saturation concentration of a solute in a solvent at a specific temperature.[8]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound powder (high purity)

-

Solvent of choice (e.g., water, ethanol)

-

Stoppered flasks or vials (e.g., 2 mL glass tubes)[10]

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters, solubility filter plates)[11]

-

Calibrated pH meter

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume or mass of the solvent.[8][10] It is crucial to add enough solid to ensure a saturated solution is formed and solid remains visible, but not so much that it alters the properties of the solvent.[8]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the samples for an extended period, typically 18 to 24 hours or longer, to ensure that the system reaches solid-liquid equilibrium.[10][11] The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample accurately with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of meglumine in the diluted samples using a validated analytical method.

-

HPLC: High-Performance Liquid Chromatography is a common and accurate method. An HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, Refractive Index, or Mass Spectrometry) can be used.[12][13][14]

-

UV-Vis Spectrophotometry: The concentration can be determined by measuring the absorbance at a specific wavelength, provided meglumine has a suitable chromophore and a standard calibration curve is prepared.[9][11]

-

Acid-Base Titration: Given that meglumine is a base, its concentration in an aqueous solution can be determined by titrating with a standardized acid, such as 0.1 M HCl, using an indicator like methyl red.[5]

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Logical and Experimental Workflow Visualization

The following diagram illustrates the standard workflow for determining the solubility of a compound like this compound using the Shake-Flask method.

Figure 1: Workflow for Shake-Flask Solubility Determination.

References

- 1. This compound | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Meglumine - Actylis Lab Solutions [actylislab.com]

- 4. Development and validation of a new HPLC-MS method for meglumine impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-Methyl-D-glucamine (Meglumine) Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Methyl-D-glucamine (meglumine) under various pH and temperature conditions. Meglumine is a widely used excipient in the pharmaceutical industry, valued for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] Understanding its intrinsic stability is crucial for robust formulation development and ensuring the quality and safety of final drug products.

Physicochemical Properties and General Stability

This compound is a sugar alcohol derived from sorbitol and is a white to slightly yellow-colored crystalline powder.[3] It is highly soluble in water. A 1% aqueous solution of meglumine exhibits a pH of approximately 10.5. Meglumine is generally considered a stable compound under typical storage conditions.[1] It is recommended to store the bulk material in a well-closed container in a cool, dry place.[3]

Key Stability Information:

-

Thermal Stability: Meglumine is thermally stable and does not polymerize or dehydrate unless subjected to temperatures above 150°C for prolonged periods.[3][4] However, thermal decomposition at very high temperatures can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Hygroscopicity: While not explicitly quantified in the reviewed literature, its high solubility in water suggests that it may be hygroscopic and should be protected from moisture.

-

Incompatibilities: Meglumine has known incompatibilities with certain substances that can affect its stability. These include:

-

Strong Oxidizing Agents and Mineral Acids: As an organic amine, meglumine can react with strong oxidizing agents and mineral acids.[3][5]

-

Metals: Contact with aluminum can lead to the evolution of hydrogen gas. Discoloration can occur if meglumine is stored in containers made from copper or its alloys. Stainless steel containers are recommended for storage.[3][4]

-

Potential Degradation Pathways

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between the amino group of an amino acid, peptide, or protein and the carbonyl group of a reducing sugar.[6] This reaction is a common degradation pathway in pharmaceutical formulations, especially at elevated temperatures.[7] Given that meglumine possesses a secondary amine group, it can potentially react with reducing sugars (e.g., lactose, glucose) that may be present in a formulation, leading to the formation of colored degradants and a potential loss of potency of the API.[8][9] The rate of the Maillard reaction is influenced by factors such as temperature, pH, and water activity.[10]

Caption: Potential Maillard reaction pathway involving this compound.

Reaction with Aldehydes

Meglumine is known to react with formaldehyde, an impurity that can be present in other excipients.[11] This reaction leads to the formation of a 1,3-oxazinane skeleton.[12] This reactivity can be beneficial, as meglumine can act as a scavenger for formaldehyde, thereby stabilizing APIs that are sensitive to this aldehyde.

Caption: Reaction of this compound with formaldehyde.

Oxidative Degradation

As an organic molecule with multiple hydroxyl groups and a secondary amine, meglumine is susceptible to oxidation, particularly in the presence of strong oxidizing agents. The specific degradation products resulting from oxidation are not well-documented in the literature but could involve the formation of carbonyl compounds or cleavage of the carbon chain.

Formation of N-Nitroso Meglumine

In the presence of nitrosating agents (e.g., nitrites) under acidic conditions, secondary amines can form N-nitrosamines, which are a class of potential carcinogens. Therefore, the formation of N-nitroso meglumine is a potential concern during manufacturing and storage if nitrosating agents are present as impurities.[13]

Summary of Stability Data

The following tables summarize the available qualitative stability information for this compound. Quantitative kinetic data is not currently available in published literature.

Table 1: General Stability and Incompatibilities of this compound

| Parameter | Observation | Citation |

| Thermal Stability | Stable up to 150°C for short durations. | [3][4] |

| Incompatibility | Strong oxidizing agents, mineral acids, aluminum, copper and its alloys. | [3][4][5] |

| Storage | Store in a well-closed container in a cool, dry place. | [3] |

Table 2: Potential Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products | Citation |

| Elevated Temperature (with reducing sugars) | Maillard Reaction | Schiff base, Amadori products, Melanoidins (brown pigments) | [6][7][8][9] |

| Presence of Aldehydes | Reaction with Aldehydes | 1,3-Oxazinane adduct (with formaldehyde) | [11][12] |

| Oxidizing Conditions | Oxidation | Carbonyl compounds, chain cleavage products (hypothesized) | [3][5] |

| Acidic conditions with nitrites | Nitrosation | N-Nitroso meglumine | [13] |

Experimental Protocols for Stability Assessment

While specific forced degradation studies on meglumine are not extensively published, a general protocol based on ICH guidelines can be outlined to assess its intrinsic stability. The goal of a forced degradation study is to generate degradation products to a level of 10-20% to facilitate the development and validation of stability-indicating analytical methods.[14]

General Forced Degradation Protocol

A solution of this compound (e.g., 10 mg/mL in water) should be subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days).

-

Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature (e.g., 60-80°C) for a defined period.

-

Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation (Solid State): Expose solid meglumine to dry heat (e.g., 105°C) for a defined period.

-

Photostability: Expose a solution of meglumine to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[15][16] A dark control should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Samples should be collected at appropriate time points and analyzed.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify meglumine from its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV at a low wavelength like 195 nm, or a charged aerosol detector) would be the primary technique.[17] The mobile phase would likely consist of a buffered aqueous solution and an organic modifier.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and characterize the degradation products, LC-MS would be employed.[18][19]

Caption: A generalized experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a stable and versatile pharmaceutical excipient. While quantitative data on its degradation kinetics are scarce, its chemical structure suggests potential degradation through the Maillard reaction, reaction with aldehydes, oxidation, and nitrosation under specific stress conditions. For formulation scientists and drug development professionals, it is imperative to consider these potential incompatibilities and degradation pathways, particularly when formulating with reducing sugars or in the presence of reactive impurities. The execution of forced degradation studies, as outlined in this guide, is a critical step in fully characterizing the stability of meglumine within a specific formulation and ensuring the development of a safe, effective, and stable drug product.

References

- 1. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Meglumine - CD Formulation [formulationbio.com]

- 4. phexcom.com [phexcom.com]